MET4 protein - 147015-95-0

MET4 protein

Catalog Number: EVT-1518179
CAS Number: 147015-95-0
Molecular Formula: C6H11NO3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The MET4 protein is classified as a transcriptional regulator within the broader category of proteins involved in metabolic control. It is part of a network that includes other proteins such as MET30, which modulates MET4 activity through ubiquitin-mediated degradation processes. This classification highlights its role in cellular responses to nutrient availability, particularly sulfur . The gene encoding MET4 is located on chromosome III of the S. cerevisiae genome, and its expression is tightly regulated by environmental cues .

Synthesis Analysis

Methods and Technical Details

The synthesis of MET4 can be achieved through various molecular biology techniques. One common method involves cloning the MET4 gene into expression vectors, which can then be introduced into host cells such as Escherichia coli for protein production. The typical procedure includes:

  1. Gene Cloning: The MET4 gene is amplified using polymerase chain reaction (PCR) and cloned into a suitable vector, such as pCAMBIA1301.
  2. Transformation: The recombinant plasmid is introduced into competent E. coli cells via electrotransformation.
  3. Selection: Transformed cells are plated on selective media containing antibiotics to isolate successful transformants.
  4. Protein Expression: Induction of protein expression can be achieved by adding specific inducers to the culture medium.
  5. Purification: The expressed MET4 protein is purified using affinity chromatography or other purification methods .
Molecular Structure Analysis

Structure and Data

The MET4 protein has a complex structure characterized by multiple functional domains that facilitate its role as a transcription factor. Key structural features include:

  • DNA-Binding Domain: This region allows MET4 to bind to specific promoter sequences of target genes.
  • Activation Domain: This domain interacts with other transcriptional machinery components to enhance gene expression.
  • Ubiquitin Interaction Sites: These sites are critical for the regulation of MET4 stability through ubiquitin-mediated degradation pathways .

Experimental data regarding its molecular weight, isoelectric point, and secondary structure can be derived from databases like the Saccharomyces Genome Database, which provides comprehensive annotations on protein properties .

Chemical Reactions Analysis

Reactions and Technical Details

MET4 participates in several biochemical reactions primarily related to sulfur metabolism. Its activation leads to the transcription of genes encoding enzymes that facilitate:

  • Sulfate Reduction: Converting sulfate into sulfide, which is further utilized in amino acid synthesis.
  • Cysteine Biosynthesis: Regulating pathways that synthesize cysteine from homocysteine and other precursors.

These reactions are crucial for maintaining cellular homeostasis regarding sulfur levels and ensuring adequate supply for amino acid production .

Mechanism of Action

Process and Data

The mechanism of action for MET4 involves its binding to specific DNA sequences in the promoters of target genes, leading to their transcriptional activation. Upon sensing low sulfur levels, MET4 undergoes post-translational modifications that enhance its activity:

  1. Ubiquitination: Mediated by SCF (Skp1-Cullin-F-box) complexes, this process regulates MET4 stability; under high sulfur conditions, MET4 is targeted for degradation.
  2. Transcription Activation: Once bound to DNA, it recruits coactivators and other transcription factors necessary for RNA polymerase II recruitment and subsequent gene expression .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of MET4 include:

  • Molecular Weight: Approximately 56 kDa.
  • Isoelectric Point: Typically around 5.0-6.0, indicating its charge characteristics at physiological pH.

Chemically, MET4 is sensitive to various environmental factors such as temperature and pH, which can influence its stability and function. For instance, changes in temperature may affect the folding and activity of this protein during synthesis .

Applications

Scientific Uses

MET4 has significant applications in various scientific fields:

  • Biotechnology: It serves as a model for studying transcriptional regulation mechanisms in eukaryotes.
  • Genetic Engineering: Understanding MET4's function can aid in engineering yeast strains with enhanced sulfur metabolism for industrial applications such as bioethanol production.
  • Metabolic Engineering: Insights into MET4 regulation can inform strategies to optimize amino acid production processes in microbial systems .
Introduction to MET4 Protein

Biological Role and Significance in Sulfur Metabolism

MET4 is a master transcriptional activator governing sulfur metabolism in Saccharomyces cerevisiae. It coordinates the expression of >30 genes involved in sulfate assimilation, methionine biosynthesis, and glutathione production during sulfur scarcity [1] [4]. Cells lacking MET4 exhibit methionine auxotrophy due to an inability to uptake and assimilate inorganic sulfate [1] [6]. MET4 regulates two primary pathways:

  • Sulfate Assimilation: Activation of MET3 (sulfate adenyltransferase), MET14 (APS kinase), and MET16 (PAPS reductase) genes [1] [8]
  • Sulfur Recycling: Upregulation of glutathione degradation enzymes and sulfonate utilization proteins [8]

A key regulatory mechanism involves sensing sulfur metabolites. Depletion of S-adenosylmethionine (SAM) triggers MET4 activation, while cysteine abundance signals repression via the SCF$^{Met30}$ ubiquitin ligase complex [4] [9]. Recent studies reveal MET4’s essential role in sulfur-starvation-induced autophagy, where it upregulates 44% of ATG genes (e.g., ATG8, ATG41) to sustain viability during prolonged sulfur limitation [8].

Table 1: Key Functional Domains of MET4 Protein

Domain/RegionPositionFunctionRegulatory Mechanism
Leucine Zipper (bZIP)C-terminalDimerization interfaceMediates interaction with DNA-binding cofactors
Ubiquitination SiteK163Regulatory switchLys48-linked ubiquitin chain inhibits transcriptional activity without degradation
Acidic/Basic RegionsAdjacent to bZIPTranscriptional activationMasked by ubiquitination under repressive conditions
Nuclear Localization SignalMultipleNuclear targetingConstitutive; ensures nuclear presence regardless of activation state

Structural Classification: bZIP Family Transcriptional Activator

MET4 belongs to the basic leucine zipper (bZIP) family of transcriptional activators, characterized by:

  • A C-terminal leucine zipper domain facilitating dimerization [6]
  • Adjacent basic regions for DNA contacts (though MET4 itself lacks DNA-binding capability) [4]
  • Acidic transactivation domains that recruit RNA polymerase II machinery [9]

Unlike canonical bZIP proteins, MET4 does not directly bind DNA. Instead, it relies on DNA-binding cofactors for promoter recruitment:

  • Met31/Met32: Zinc-finger proteins recognizing the cis-element AAACTGTGGC [3]
  • Cbf1: bHLH protein binding CACGTG E-box motifs [1] [4]
  • Met28: Stabilizes Cbf1-MET4 complexes on DNA [4]

Structural analyses reveal that MET4’s leucine zipper forms coiled-coil interactions with Met28 and Cbf1. Lys48-linked ubiquitination at K163 induces conformational changes that sterically hinder MET4’s transactivation domain, illustrating a non-proteolytic regulatory function unique among yeast bZIP factors [9].

Table 2: MET4 Cofactors and Their DNA-Binding Specificities

CofactorStructural ClassBinding SiteComplex Role
Met31C₂H₂ zinc fingerAAACTGTGGCPrimary recruiter for sulfate assimilation genes
Met32C₂H₂ zinc fingerAAACTGTGGCRedundant with Met31 but dominant under stress; regulated by SCF$^{Met30}$
Cbf1bHLHCACGTGRecruits MET4 to promoters with E-box motifs; requires Met28 stabilization
Met28Non-DNA-bindingRYAAT motifStructural bridge between Cbf1 and MET4

Evolutionary Conservation Across Fungal Species

MET4 orthologs exhibit lineage-specific conservation patterns across Ascomycota:

  • Core Domain Retention: The bZIP domain is conserved in Candida albicans, Kluyveromyces lactis, and Aspergillus nidulans, with 58–65% sequence identity to S. cerevisiae MET4 [5] [7].
  • Regulatory Divergence: While S. cerevisiae MET4 is regulated by ubiquitination, Schizosaccharomyces pombe homologs utilize alternative phosphorylation cascades for sulfur response [2] [5].
  • Cofactor Integration: All analyzed Ascomycetes retain Cbf1-like proteins, but Met31/Met32 orthologs are lost in Basidiomycetes, suggesting evolutionary rewiring of MET4 recruitment mechanisms [7] [10].

Comparative genomics of 14 Ascomycete fungi reveals that MET4 target promoters conserve cis-elements despite extensive sequence divergence in coding regions. For example:

  • The MET25 promoter’s 18-bp sulfur-responsive element is conserved in C. albicans and K. lactis [1] [7]
  • Neurospora crassa employs the MET4 ortholog Scon2 to regulate cysteine biosynthesis via the transcription factor Cys3, demonstrating functional conservation with altered cofactor usage [2] [10]

Fungal phylogenomic analyses position MET4 within an ancient regulatory module originating before the Ascomycete-Basidiomycete split (>500 MYA), with lineage-specific expansions (e.g., MET31/32 paralogs in Saccharomycetes) fine-tuning sulfur responses [5] [7] [10].

Table 3: MET4 Orthologs in Fungal Lineages

SpeciesOrthologIdentity to ScMET4Conserved Functions
Candida albicansCaMET465%Sulfate assimilation, methionine biosynthesis
Kluyveromyces lactisKlMET463%Transcriptional response to sulfur limitation
Aspergillus nidulansMetR58%Regulation of sulfur amino acid metabolism
Schizosaccharomyces pombePof141%Targets Zip1 transcription factor; sulfur recycling
Neurospora crassaScon239%Cys3 regulation; cysteine biosynthesis

Properties

CAS Number

147015-95-0

Product Name

MET4 protein

Molecular Formula

C6H11NO3

Synonyms

MET4 protein

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.